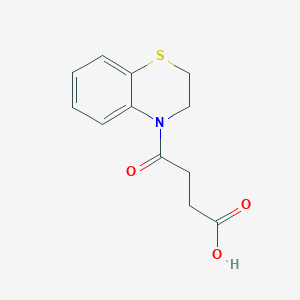

4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(2,3-dihydro-1,4-benzothiazin-4-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c14-11(5-6-12(15)16)13-7-8-17-10-4-2-1-3-9(10)13/h1-4H,5-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWDLAGXJZZRFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2N1C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable dicarbonyl compound, followed by cyclization to form the benzothiazine ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

General Reactivity of Benzothiazine Derivatives

While specific data for this compound is limited, benzothiazine derivatives are known for their versatile reactivity due to the presence of sulfur and nitrogen heteroatoms in the fused aromatic system. Key reaction types typically include:

| Reaction Type | Typical Reagents | Expected Products |

|---|---|---|

| Oxidation | H₂O₂, mCPBA, KMnO₄ | Sulfoxides, sulfones, or ring-opened products |

| Reduction | LiAlH₄, NaBH₄ | Thiols, amines, or hydrogenated derivatives |

| Substitution | Alkyl halides, acyl chlorides | Functionalized derivatives (e.g., alkylated or acylated analogs) |

These reactions are influenced by the electron-rich thiazine ring and the keto group in the butanoic acid side chain, which may participate in nucleophilic or electrophilic interactions .

Synthetic Methodologies for Analogous Compounds

The synthesis of structurally related heterocycles (e.g., diaminopyrimidine sulfonates) involves cyclization reactions under acidic or basic conditions. For example:

-

Cyclization : Reaction of 2-aminothiophenol with dicarbonyl precursors forms the benzothiazine core .

-

Functionalization : Post-synthetic modifications, such as sulfonation or alkylation, are employed to introduce specific substituents .

Computational and Experimental Insights

Studies on benzothiazine analogs highlight:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with a similar benzothiazine scaffold exhibit significant antimicrobial properties. Studies have shown that 4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Antiviral Properties

This compound has also demonstrated antiviral activity in preliminary studies. Its mechanism of action may involve interference with viral replication processes, thus providing a potential avenue for antiviral drug development.

Anticancer Potential

The anticancer properties of benzothiazine derivatives have been extensively studied. This compound may induce apoptosis in cancer cells and inhibit tumor growth through various biochemical pathways, including modulation of cell signaling pathways involved in proliferation and survival.

Drug Development

The unique structure of this compound serves as an important building block in medicinal chemistry. Researchers are exploring its derivatives for enhanced pharmacological profiles targeting specific diseases such as cancer and infectious diseases.

Pharmacological Studies

Ongoing research is focused on understanding the pharmacokinetics and pharmacodynamics of this compound. Its ability to act as a ligand in coordination chemistry further enhances its applicability in drug design and development.

Corrosion Inhibitors

In material science, the compound has been investigated for its potential use as a corrosion inhibitor. Its chemical structure allows it to form protective layers on metal surfaces, thereby preventing oxidation and degradation.

Stabilizers in Polymers

The incorporation of this compound into polymer matrices has been studied for improving thermal stability and mechanical properties of materials.

Synthesis and Industrial Production

The synthesis of this compound typically involves cyclization reactions starting from 2-aminothiophenol and suitable dicarbonyl compounds under specific conditions. Industrial production is optimized for yield and purity using continuous flow reactors and automated systems.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound is compared to three classes of analogs (Table 1):

Table 1. Structural Comparison of 4-Oxobutanoic Acid Derivatives

*Calculated based on empirical formulas from cited evidence.

- This may improve binding to enzymes like dihydrofolate reductase .

Conformational and Crystallographic Analysis

- The thiomorpholine ring in benzothiazines adopts a twist-boat/half-chair conformation, distinct from the planar or puckered conformations observed in benzoxazines. This flexibility may influence pharmacological activity .

- Benzodioxepin derivatives (e.g., fragment 16 in ) exhibit larger seven-membered rings, which adopt unique puckering modes that alter binding pocket compatibility .

Research Findings and Implications

- Crystallography : SHELX programs (e.g., SHELXL, SHELXS) were critical in resolving hydrogen-bonding networks and ring conformations, underscoring the importance of structural validation .

- Structure-Activity Relationships (SAR) : Chain length and heteroatom identity are pivotal for biological activity. For instance, replacing sulfur with oxygen reduces antibacterial potency but may enhance metabolic stability .

- Therapeutic Potential: The target compound’s dual functionality (benzothiazine core + butanoic acid) positions it as a candidate for further optimization in antibiotic or anticancer drug development.

Biological Activity

4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid is a heterocyclic compound belonging to the benzothiazine family, characterized by its unique structural features that include both nitrogen and sulfur atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include antimicrobial, antiviral, and anticancer properties.

The compound's molecular formula is , and it has a CAS number of 903160-35-0. Its structure includes a benzothiazine ring that contributes to its biological activity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 7-25 µg/mL against E. coli and S. aureus |

| Other derivatives | IC50 ranging from 5.98 to >30 µg/mL against Mycobacterium tuberculosis H37Ra |

Studies have demonstrated that certain synthesized derivatives exhibit MIC values as low as 5.98 µg/mL against M. tuberculosis .

Antiviral Activity

The compound's antiviral properties have been explored in several studies, indicating potential efficacy against viral pathogens. For example, benzothiazine derivatives have been reported to inhibit viral replication in vitro, suggesting a mechanism that may involve interference with viral entry or replication processes.

Anticancer Properties

In vitro studies have shown that this compound exhibits anticancer activity by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival.

Case Studies

- Antitubercular Activity Study : A series of benzothiazine derivatives were synthesized and evaluated for their antitubercular activity against M. tuberculosis. Among these compounds, some exhibited IC50 values as low as 10.42 µg/mL, indicating strong potential for further development as antitubercular agents .

- Antibacterial Screening : Compounds derived from benzothiazine structures were tested against multiple bacterial strains. The results highlighted the selectivity of certain derivatives towards M. tuberculosis, with promising antibacterial activity noted .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or viral replication.

- Cell Cycle Disruption : Its anticancer effects are likely mediated through the induction of cell cycle arrest and apoptosis in cancer cells.

Future Directions

The ongoing research into the biological activities of this compound suggests several avenues for future exploration:

- Synthesis of New Derivatives : Developing new analogs with modified structures could enhance efficacy and reduce toxicity.

- Clinical Trials : Promising candidates should be advanced into clinical trials to evaluate their safety and efficacy in humans.

- Mechanistic Studies : Further elucidation of the mechanisms underlying its biological activities will aid in optimizing its use as a therapeutic agent.

Q & A

Q. What are the established synthetic routes for 4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid?

The compound is typically synthesized via condensation reactions. For example, benzothiazine derivatives are prepared by reacting precursors such as substituted anilines with α,β-unsaturated ketones under reflux conditions. The keto group at the 3-position of the benzothiazine ring is critical for reactivity, as seen in analogous syntheses . Intermediate purification steps, including recrystallization or column chromatography, are essential to isolate the target compound.

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, particularly distinguishing the keto (C=O) and carboxylic acid (-COOH) groups.

- X-ray crystallography : Provides precise bond lengths and angles, as demonstrated in related benzothiazine derivatives with resolved crystal structures (e.g., monoclinic systems with space group P2₁/n) .

- FT-IR : Confirms functional groups via characteristic peaks (e.g., ~1700 cm⁻¹ for ketones and carboxylic acids).

Q. What preliminary biological activities have been reported for benzothiazine derivatives?

Benzothiazines with a keto group exhibit stimulant and antidepressant activities in preclinical studies. These effects are attributed to interactions with neurotransmitter systems, though specific targets for this compound require further validation .

Advanced Research Questions

Q. How can researchers optimize synthetic yields and purity for this compound?

- Anhydrous conditions : Residual solvents like methanol can hinder reaction efficiency; rigorous drying of intermediates (verified by ¹H NMR) is critical .

- Catalytic systems : Transition-metal catalysts or acid/base mediators may enhance condensation efficiency.

- Purification : Use preparative HPLC or gradient crystallization to separate closely related byproducts.

Q. What analytical challenges arise in distinguishing stereoisomers or tautomers of this compound?

- Chiral chromatography : Required if asymmetric synthesis generates enantiomers.

- Dynamic NMR : Resolves tautomeric equilibria (e.g., keto-enol shifts) by analyzing temperature-dependent spectral changes.

- Computational modeling : Predicts stable conformers and compares with experimental data to assign configurations .

Q. How should researchers address contradictions in reported biological activity data?

- Dose-response studies : Clarify whether discrepancies arise from concentration-dependent effects.

- Assay standardization : Use validated models (e.g., forced swim test for antidepressants) to ensure reproducibility .

- Metabolite profiling : Evaluate if metabolic instability or active metabolites influence observed activities.

Q. What safety protocols are recommended for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Waste disposal : Segregate acidic waste and neutralize before disposal, following institutional guidelines .

Methodological Considerations

Q. How can researchers validate the compound’s stability under experimental conditions?

- Accelerated stability studies : Expose the compound to heat, light, and humidity, then monitor degradation via LC-MS.

- pH profiling : Assess solubility and stability across physiological pH ranges (e.g., 1.2–7.4) to guide formulation for in vivo studies.

Q. What strategies are effective for derivatizing this compound to enhance bioavailability?

- Ester prodrugs : Replace the carboxylic acid with methyl or ethyl esters to improve membrane permeability.

- PEGylation : Attach polyethylene glycol chains to increase solubility and half-life .

Q. How can computational tools aid in predicting this compound’s pharmacological profile?

- Molecular docking : Screen against targets like monoamine transporters or receptors implicated in depression.

- ADMET prediction : Use software like SwissADME to estimate absorption, toxicity, and metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.